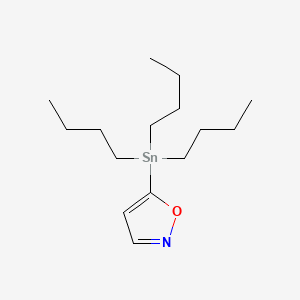
5-(Tributylstannyl)-isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tributylstannyl)-isoxazole is an organotin compound that features a stannyl group attached to an isoxazole ring. Organotin compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. The presence of the stannyl group in this compound makes it a valuable intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tributylstannyl)-isoxazole typically involves the stannylation of isoxazole derivatives. One common method is the palladium-catalyzed stannylation reaction, where a halogenated isoxazole is reacted with tributyltin hydride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Tributylstannyl)-isoxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with halogenated aromatic compounds to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The stannyl group can be oxidized to form tin oxides or reduced to form tin hydrides.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Tributyltin Hydride: Used in the stannylation process.
Halogenated Isoxazoles: Starting materials for the synthesis.
Major Products Formed
Aryl Isoxazoles: Formed through Stille coupling reactions.
Tin Oxides: Formed through oxidation reactions.
Tin Hydrides: Formed through reduction reactions.
Scientific Research Applications
5-(Tributylstannyl)-isoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Tributylstannyl)-isoxazole involves the interaction of the stannyl group with various molecular targets. In cross-coupling reactions, the stannyl group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The presence of the isoxazole ring can also influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
5-(Tributylstannyl)-oxazole: Similar structure but with an oxazole ring instead of an isoxazole ring.
5-(Tributylstannyl)-thiophene: Contains a thiophene ring instead of an isoxazole ring.
5-(Tributylstannyl)-pyridine: Features a pyridine ring instead of an isoxazole ring.
Uniqueness
5-(Tributylstannyl)-isoxazole is unique due to the presence of the isoxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of specific organic molecules that require the isoxazole moiety.
Properties
Molecular Formula |
C15H29NOSn |
|---|---|
Molecular Weight |
358.11 g/mol |
IUPAC Name |
tributyl(1,2-oxazol-5-yl)stannane |
InChI |
InChI=1S/3C4H9.C3H2NO.Sn/c3*1-3-4-2;1-2-4-5-3-1;/h3*1,3-4H2,2H3;1-2H; |
InChI Key |
MPKDZIYDWGCHCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=NO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


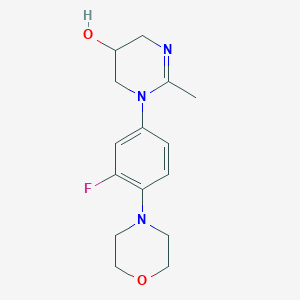
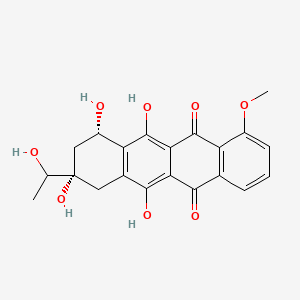
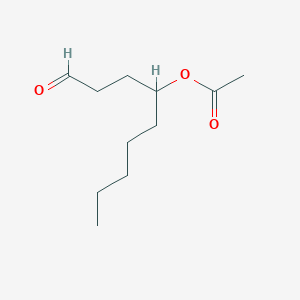
![6-Methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13863271.png)
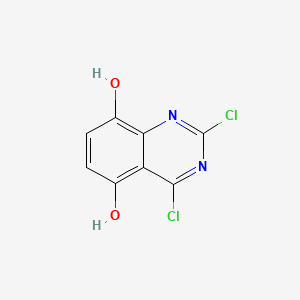
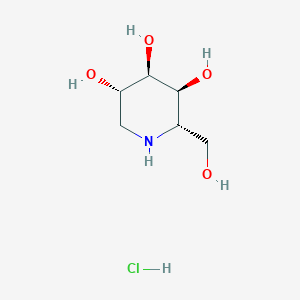
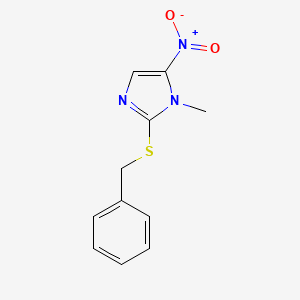
![N-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13863285.png)

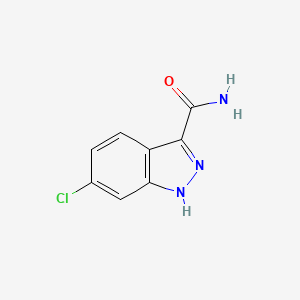
![(Alphas,2S,3R)-5-carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-alpha-[(1R)-1-hydroxyethyl]-3-methyl-2H-pyrrole-2-acetic acid](/img/structure/B13863301.png)
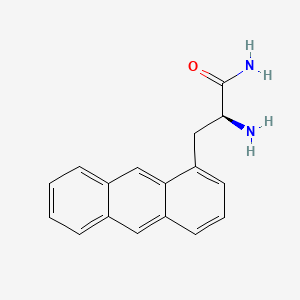
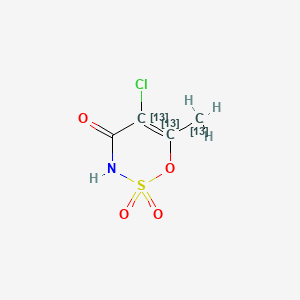
![N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide](/img/structure/B13863320.png)
